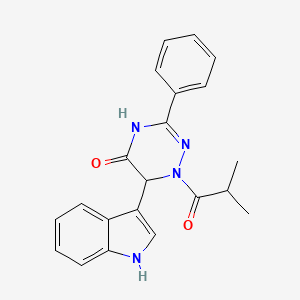
6-(1H-indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is a complex organic compound that features a unique combination of indole, triazine, and phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized to introduce the 3-yl group.
Acylation: The indole derivative undergoes acylation with 2-methylpropanoic acid to form the corresponding acylated product.
Cyclization: The acylated indole is then reacted with a phenylhydrazine derivative to form the triazine ring through a cyclization reaction.
Final Assembly: The final step involves the condensation of the triazine intermediate with appropriate reagents to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogen additions.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-(1H-Indol-3-yl)-1-(2-methylpropanoic acid)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine
- 6-(1H-Indol-3-yl)-1-(2-methylpropanoic acid)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine-5-thione
Uniqueness
6-(1H-Indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-(1H-indol-3-yl)-1-(2-methylpropanoyl)-3-phenyl-4,6-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C21H20N4O2/c1-13(2)21(27)25-18(16-12-22-17-11-7-6-10-15(16)17)20(26)23-19(24-25)14-8-4-3-5-9-14/h3-13,18,22H,1-2H3,(H,23,24,26) |
InChI Key |
SKGWPIMFTILESS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(C(=O)NC(=N1)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10872043.png)

![5-bromo-N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10872053.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10872055.png)
![Ethyl 4-({[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B10872062.png)
![N-[2-(pyridin-2-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10872068.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10872075.png)
![10-(cyclohexylcarbonyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872079.png)
![methyl {(4Z)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10872082.png)
![N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10872090.png)
![7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872097.png)
![2-(4-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10872105.png)
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)-N''-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamoyl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B10872121.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10872124.png)
